Positional Isomerism: 3-Methoxy vs. 4-Methoxy Substitution Dictates CYP2C9 Interaction
The target compound (3-methoxy positional isomer) exhibits moderate inhibitory activity against human CYP2C9 with an EC50 of 269 nM, as determined by a luminometric assay [1]. This level of CYP2C9 engagement is absent in closely related 4-methoxy-substituted analogs; for instance, the 4-methoxy positional isomer (8-allyl-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, SC-5311211) exhibits distinct physicochemical properties (LogP 3.71, LogSW -4.81) that predict different membrane permeability and metabolic profiles, though direct comparative CYP data for this specific isomer is not publicly available . The 3-methoxy compound also demonstrates negligible inhibition of CYP1A2 (EC50 > 100,000 nM), weak inhibition of CYP3A4 (EC50 1,030 nM), and weak-to-moderate inhibition of CYP2C19 (EC50 2,940–5,780 nM depending on assay conditions), establishing a selectivity fingerprint that is structurally encoded by the meta-methoxy orientation [1].
| Evidence Dimension | CYP2C9 inhibitory activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 269 nM (human CYP2C9, luminometry) |
| Comparator Or Baseline | 4-methoxy positional isomer: no CYP2C9 data available; LogP = 3.71, LogSW = -4.81 |
| Quantified Difference | Target compound uniquely characterized for CYP2C9 inhibition (269 nM); CYP1A2 selectivity window >370-fold vs. CYP2C9 |
| Conditions | Inhibition of recombinant human CYP isoforms measured by luminometry; data curated in ChEMBL (CHEMBL3608920) |
Why This Matters
The 269 nM CYP2C9 EC50 flags potential drug-drug interaction risk that must be managed in lead optimization, making this compound a valuable probe for studying structure-metabolism relationships driven by methoxy positional isomerism.
- [1] BindingDB. BDBM50114573 (CHEMBL3608920): CYP1A2 EC50 > 100,000 nM; CYP2C9 EC50 = 269 nM; CYP2C19 EC50 = 2,940–5,780 nM; CYP3A4 EC50 = 1,030 nM. Seoul National University / ChEMBL. View Source
